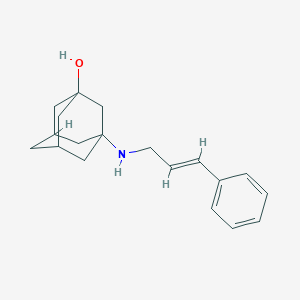![molecular formula C21H27N5O2 B271946 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B271946.png)
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine, commonly known as EHT 1864, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. EHT 1864 has been shown to inhibit the activity of RhoGTPases, which play a crucial role in cellular processes such as cell migration, proliferation, and survival.
作用机制
EHT 1864 inhibits the activity of RhoGTPases by binding to the switch regions of the proteins, preventing their activation. RhoGTPases play a crucial role in cellular processes such as cell migration, proliferation, and survival. Inhibition of RhoGTPases by EHT 1864 leads to the inhibition of these cellular processes.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. It inhibits cancer cell migration and invasion, improves cardiac function, and has neuroprotective effects. In addition, EHT 1864 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
EHT 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, EHT 1864 also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. In addition, its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on cellular processes.
未来方向
There are several future directions for research on EHT 1864. Further studies are needed to elucidate its mechanism of action and its effects on cellular processes. In addition, studies are needed to determine its long-term effects and potential side effects. EHT 1864 has shown potential as a therapeutic agent for cancer, cardiovascular diseases, and neurological disorders, and further studies are needed to determine its efficacy in these diseases. Finally, studies are needed to determine the optimal dosage and administration of EHT 1864 for therapeutic applications.
合成方法
The synthesis of EHT 1864 involves several steps, including the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the corresponding thioether. The thioether is then reacted with 3-methylbutan-1-amine to yield EHT 1864. The synthesis method has been optimized to yield high purity and yield of EHT 1864.
科学研究应用
EHT 1864 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of RhoGTPases, which are involved in several diseases, including cancer, cardiovascular diseases, and neurological disorders. EHT 1864 has been shown to inhibit cancer cell migration and invasion, making it a potential therapeutic agent for cancer treatment. It has also been shown to improve cardiac function in animal models of heart failure. In addition, EHT 1864 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
分子式 |
C21H27N5O2 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C21H27N5O2/c1-4-27-20-14-17(15-22-13-12-16(2)3)10-11-19(20)28-21-23-24-25-26(21)18-8-6-5-7-9-18/h5-11,14,16,22H,4,12-13,15H2,1-3H3 |
InChI 键 |
GUEXVWBKMMEUFP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCC(C)C)OC2=NN=NN2C3=CC=CC=C3 |
规范 SMILES |
CCOC1=C(C=CC(=C1)CNCCC(C)C)OC2=NN=NN2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B271863.png)
![N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B271868.png)
![3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271871.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)